Dtp3 Tfa is synthesized from amino acids through solid-phase peptide synthesis techniques. It belongs to the class of peptide inhibitors and is primarily used in research related to cancer biology and cellular signaling. Its classification as a peptide allows it to interact with biological molecules in a manner similar to natural peptides, thus influencing cellular processes.
The synthesis of Dtp3 Tfa typically involves solid-phase peptide synthesis, which is a widely used method for constructing peptides. The process can be summarized as follows:
The molecular structure of Dtp3 Tfa can be represented by its sequence: Ac-D-Tyr-D-Arg-D-Phe-NH2. This structure features:
The molecular weight of Dtp3 Tfa is approximately 540.65 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which help confirm the identity and purity of the synthesized compound .
Dtp3 Tfa participates in various chemical reactions that are essential for its functionality as a peptide inhibitor. Key reactions include:
These interactions are critical for understanding how Dtp3 Tfa can influence cellular processes and potentially serve as a therapeutic agent .
The mechanism of action for Dtp3 Tfa involves its interaction with MKK7, where it disrupts the GADD45β/MKK7 complex. This disruption leads to:
Studies utilizing mass spectrometry-based footprinting have provided insights into these interactions, confirming that Dtp3 Tfa binds to specific regions on MKK7 .
Dtp3 Tfa exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in biological assays and therapeutic applications .
Dtp3 Tfa has several significant applications in scientific research:
DTP3 (Ac-D-Tyr-D-Arg-D-Phe-NH₂ trifluoroacetate) binds to spatially adjacent regions of the Mitogen-Activated Protein Kinase Kinase 7 (MKK7) kinase domain (residues 101–405), inducing long-range conformational changes. Chemical cross-linking mass spectrometry (CX-MS) analyses reveal that DTP3 interacts with MKK7 peptides 113–136 and 259–274, forming a shallow pocket proximal to the ATP-binding site [1] [8]. This binding alters the structural dynamics of the kinase domain, evidenced by fluorescence quenching experiments showing significant tryptophan emission shifts at 334 nm upon DTP3 titration. Trp135 (located within peptide 113–136) is critical for this interaction, as deletion mutants (MKK7_Δ101–136) lacking this residue exhibit complete loss of fluorescence quenching [1] [3]. Nuclear magnetic resonance (NMR) studies further confirm that DTP3 binding perturbs the N-terminal regulatory domain, destabilizing the GADD45β-MKK7 interface [10].
Table 1: Biophysical Evidence for DTP3-Induced Allostery in MKK7
| Experimental Method | Key Observation | Functional Implication |
|---|---|---|
| Fluorescence Quenching | KD = 64.81 nM; ΔFmax at 334 nm | High-affinity binding to Trp135 region |
| CX-MS | Cross-links at MKK7113–136 and 259–274 | Shallow pocket engagement near ATP site |
| NMR Spectroscopy | Chemical shift perturbations in N-terminal domain | Long-range destabilization of GADD45β complex |
| Deletion Mutant Analysis | Loss of quenching in MKK7_Δ(101–136) | Trp135 as allosteric effector site |
The N-terminal D domain of Mitogen-Activated Protein Kinase Kinase 7 (residues 37–57) contains a conserved docking motif (F-X/F-F-X₂-ψ-X-ψ) essential for binding c-Jun N-terminal kinase and upstream scaffolds. DTP3 competitively occupies this region through direct interactions with residues 113–136, which overlaps with the D domain’s functional epitope [1] [8]. Saturation transfer difference NMR (STD-NMR) demonstrates that DTP3’s D-Tyr and D-Arg residues form hydrogen bonds with MKK7Tyr113 and Arg116, while its D-Phe moiety engages hydrophobic pockets near Leu129 [10]. This binding sterically obstructs the D domain’s accessibility to physiological partners, including c-Jun N-terminal kinase and JNK-interacting proteins. Mutation of Arg116 abolishes DTP3 binding, confirming the N-terminus as the primary recognition site [2].
Growth Arrest and DNA-Damage-Inducible Beta (GADD45β) inhibits Mitogen-Activated Protein Kinase Kinase 7 by inserting its acidic Loop 2 (residues 103–117) into the kinase catalytic pocket, blocking ATP access [1] [5]. DTP3 binding to MKK7113–136 triggers a conformational wave that propagates to the GADD45β interface. Hydrogen-deuterium exchange mass spectrometry shows increased solvent accessibility in MKK7’s helix αC (residues 150–160) and activation loop (residues 260–270) upon DTP3 engagement, coinciding with disruption of ionic bonds between GADD45βAsp109 and MKK7Lys149 [1] [8]. This allosteric expulsion dissociates the complex with a half-maximal inhibitory concentration (IC50) of 1.2 µM, as quantified by co-immunoprecipitation assays. Molecular dynamics simulations reveal that DTP3 binding reduces the GADD45β-MKK7 binding energy from −15.3 kcal/mol to −6.7 kcal/mol, enabling complex disassembly [10].
Liberation of Mitogen-Activated Protein Kinase Kinase 7’s catalytic pocket restores adenosine triphosphate binding and phosphorylation capacity, reactivating the pro-apoptotic c-Jun N-terminal kinase pathway. Enzymatic footprinting studies confirm that DTP3 displaces GADD45β Loop 2 from the kinase active site, increasing ATPase activity by 8.2-fold [1]. This enables Mitogen-Activated Protein Kinase Kinase 7 to dually phosphorylate c-Jun N-terminal kinase at Thr183/Tyr185, as evidenced by phospho-flow cytometry showing >90% phospho-c-Jun N-terminal kinase positivity in multiple myeloma cells within 24 hours of DTP3 treatment (10 µM) [2] [6]. Consequently, downstream apoptosis effectors like Bim and caspase-3 are upregulated, triggering selective cell death in Growth Arrest and DNA-Damage-Inducible Beta-overexpressing malignancies.
Table 2: Functional Consequences of DTP3-Mediated Mitogen-Activated Protein Kinase Kinase 7 Liberation
| Parameter | Pre-DTP3 State | Post-DTP3 State | Assay Method |
|---|---|---|---|
| ATPase activity | 0.25 nmol/min/mg | 2.05 nmol/min/mg | Enzymatic footprinting |
| c-Jun N-terminal kinase phosphorylation | ≤5% cells positive | ≥90% cells positive | Phospho-flow cytometry |
| GADD45β-MKK7 complex integrity | 100% co-precipitation | 12% co-precipitation | Co-immunoprecipitation |
| Cell viability (myeloma) | 100% | 22% (72 h) | MTT assay |
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